molecular formula C3H3BrO B081055 2-Bromoacrolein CAS No. 14925-39-4

2-Bromoacrolein

Cat. No. B081055
CAS RN: 14925-39-4
M. Wt: 134.96 g/mol
InChI Key: MDSPECLCFVWIGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromoacrolein has been explored through several mechanisms, including the oxidative dehalogenation and beta-elimination reactions from tris(2,3-dibromopropyl)phosphate (Tris-BP), revealing the compound's formation process and mutagenic nature. This pathway involves initial oxidative dehalogenation at the terminal carbon atoms, followed by beta-elimination, indicating a complex synthesis mechanism that results in the formation of 2-Bromoacrolein (Nelson et al., 1984).

Molecular Structure Analysis

The molecular structure of 2-Bromoacrolein has been analyzed through its interaction with nucleosides, leading to the formation of exocyclic compounds and the identification of new chiral centers, which further elucidates its complex mutagenic potential. This has been particularly evident in studies detailing its reactions with 2'-deoxycytidine and 2'-deoxyuridine, forming specific adducts that highlight its structural complexity (Chenna & Iden, 1993).

Chemical Reactions and Properties

2-Bromoacrolein's chemical properties have been extensively studied through its genotoxic effects, as evidenced by mutations in Salmonella typhimurium and DNA single-stranded breaks in Reuber hepatoma cells. These findings underscore the chemical's potent mutagenicity and its transformation capabilities within biological systems (Gordon et al., 1985).

Physical Properties Analysis

While the direct studies on the physical properties of 2-Bromoacrolein are limited, its physical behavior can be inferred from its synthesis and reactivity patterns. The compound's stability, volatility, and reactivity under various conditions play a crucial role in its environmental and biological impact, necessitating further research for a comprehensive understanding.

Chemical Properties Analysis

The chemical properties of 2-Bromoacrolein, including its reactivity with nucleophiles and potential for DNA adduct formation, have been highlighted through various studies. These properties contribute to its environmental persistence and biological effects, emphasizing the importance of understanding its behavior in different chemical contexts (van Beerendonk et al., 1992).

Scientific Research Applications

  • Biochemical Research

    • Application : 2-Bromoacrolein is formed from the carcinogenic flame retardant tris (2,3-dibromopropyl)phosphate (Tris-BP) on incubation with hepatic microsomes .
    • Method : The process involves incubation of Tris-BP with hepatic microsomes .
    • Results : The potent mutagen 2-bromoacrolein is formed .
  • Chemical Synthesis

    • Application : 2-Bromoacrolein is used as a building block for synthesis .
    • Method : The specific methods of application or experimental procedures are not mentioned in the source .
    • Results : The outcomes of the synthesis are not provided in the source .
  • Carcinogenesis Research

    • Application : 2-Bromoacrolein is used in the study of thymidine adducts formed by acrolein and 2-bromoacrolein .
    • Method : Thymidine was permitted to react with the known mutagens acrolein and 2-bromoacrolein under physiological conditions . The products of these reactions were separated by HPLC and characterized by UV, FAB/MS, electrospray MS, 1 H NMR and chemical transformation .
    • Results : The reaction with 2-bromoacrolein yielded the unstable intermediate, N3 - (2″-bromo-3″-oxopropyI)thymidine, and two stable products, the diastereomers of N3 - (2″-hydroxy-3″-oxopropyl)thymidine, which are slowly transformed to N3 - (2″-oxo-3″-hydroxy-propyl)thymidine .
  • DNA-Adduct Formation

    • Application : 2-Bromoacrolein is used in the study of DNA-adduct formation .
    • Method : The specific methods of application or experimental procedures are not mentioned in the source .
    • Results : The outcomes of the study are not provided in the source .

Safety And Hazards

2-Bromoacrolein is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-bromoprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrO/c1-3(4)2-5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSPECLCFVWIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50931491
Record name 2-Bromopropenal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoacrolein

CAS RN

14925-39-4, 1425-39-4
Record name 2-Propenal, 2-bromo-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromoacrolein
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Record name 2-Bromoacrolein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014925394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromopropenal
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Record name 2-Bromoacrolein
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